molecular formula C15H20F3NO5S B2843742 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2034450-79-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2843742
CAS No.: 2034450-79-6
M. Wt: 383.38
InChI Key: NSBAQDCYYBGICV-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a trifluoromethoxy benzene ring and a tetrahydropyran moiety

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran moiety, followed by the introduction of the trifluoromethoxy benzene ring, and finally the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over temperature, pressure, and reaction time, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine .

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with trifluoromethoxy benzene rings and tetrahydropyran moieties. Examples include:

  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide

Uniqueness

What sets N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO5S/c16-15(17,18)24-13-3-1-2-4-14(13)25(21,22)19-8-5-12(20)11-6-9-23-10-7-11/h1-4,11-12,19-20H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBAQDCYYBGICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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